Zymostenol
Overview
Description
Synthesis Analysis
Zymostenol synthesis is a critical step in the complex biochemical pathway leading to cholesterol production. It is synthesized from lanosterol through a series of enzymatic reactions that involve the removal of methyl groups, saturation of double bonds, and rearrangement of the molecule's structure. The conversion of zymosterol to cholesterol involves the enzyme sterol delta24-reductase, which reduces the double bond at the 24-position of the sterol precursor, highlighting the specificity and complexity of enzyme-catalyzed reactions in sterol metabolism (Schroepfer, 1961).
Scientific Research Applications
Conversion to Cholesterol
Zymostenol plays a significant role in the conversion process of lanosterol to cholesterol. This process involves the removal of methyl groups and changes in double bonds in the sterol molecule. A study found that rat liver homogenates could efficiently convert zymostenol to cholesterol, suggesting that zymostenol is a crucial intermediate in cholesterol biosynthesis. This research provides insights into cholesterol metabolism and its regulation in mammals (Schroepfer, 1961).
Sterol Metabolism
Sterol metabolism is a critical area of research, and zymostenol is a key intermediate in this process. A study in 2015 acknowledged an error in the structural representation of zymostenol, indicating the importance of accurate structural knowledge in understanding sterol metabolism and its implications in biological systems (Hu et al., 2015).
LC-MS Analysis in Cholesterol Synthesis
Liquid chromatography/mass spectrometric (LC-MS) methods have been developed to analyze sterols like zymostenol in biological samples. This technique is crucial for detecting cholesterol intermediates in diseases related to cholesterol synthesis. The ability to quantify zymostenol and other sterols is vital for understanding various disorders linked to cholesterol biosynthesis (Skubic et al., 2020).
Plasma Membrane Association
Zymostenol is found to be associated with the plasma membrane in cultured human fibroblasts. Despite being a minor component of the total sterol content, its presence in the plasma membrane suggests a significant role in cellular processes. This finding points towards the possible involvement of zymostenol in membrane-related functions or signaling pathways (Echevarria et al., 1990).
Future Directions
Future research could focus on the role of zymostenol in cholesterol biosynthesis and its interaction with other compounds. For instance, EBP, which catalyzes the conversion of zymostenol, binds an abundance of structurally diverse pharmacologically active compounds, causing drug resistance . Another study found that sterols with a double bond between C8 and C9, like zymostenol, have an important role in oligodendrocytes formation .
properties
IUPAC Name |
(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23-24,28H,6-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETLKNDKQOXZRP-XTGBIJOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205162 | |
Record name | Zymostenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5alpha-Cholest-8-en-3beta-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006841 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Zymostenol | |
CAS RN |
566-97-2 | |
Record name | Δ8-Cholestenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=566-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zymostenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zymostenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZYMOSTENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3GY707BLC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5alpha-Cholest-8-en-3beta-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006841 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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